Clofarabine is a second-generation purine nucleoside analog, structurally similar to fludarabine and cladribine. [, ] It is classified as an antineoplastic agent, meaning it inhibits the growth and spread of cancer cells. [] In scientific research, Clofarabine serves as a valuable tool to investigate mechanisms of cancer cell growth and to explore novel therapeutic strategies for various hematologic and solid malignancies. [, ]
Synthesis Analysis
While the provided abstracts don't contain detailed synthetic procedures for Clofarabine, they suggest that it's synthesized through modifications of existing purine nucleoside analogs, likely involving halogenation and glycosylation reactions. [, ]
Molecular Structure Analysis
Clofarabine's molecular structure incorporates a purine base (adenine) modified with a chlorine atom at the 2-position and a 2-deoxy-2-fluoro-β-D-arabinofuranosyl moiety at the 9-position. [, ] This unique structure contributes to its distinct pharmacological properties compared to other nucleoside analogs.
Chemical Reactions Analysis
Clofarabine undergoes intracellular phosphorylation, a crucial step for its activity. [, ] This process involves sequential phosphorylation by kinases, ultimately yielding Clofarabine triphosphate, the active metabolite. [, ] Additionally, Clofarabine can be metabolized, with renal excretion accounting for approximately 50% of the administered dose. []
Mechanism of Action
Inhibition of Ribonucleotide Reductase (RR): Clofarabine triphosphate inhibits RR, a key enzyme in DNA synthesis, leading to depletion of deoxynucleotide triphosphates and disrupting DNA replication. [, ]
Inhibition of DNA Polymerase: Clofarabine triphosphate also directly inhibits DNA polymerase α, further hindering DNA synthesis. [, ]
Incorporation into DNA: Clofarabine gets incorporated into DNA strands, causing chain termination and triggering apoptosis (programmed cell death). [, ]
Disruption of Mitochondrial Function: Clofarabine disrupts mitochondrial membrane integrity, contributing to apoptosis induction. []
Applications
In vitro studies: Researchers utilize Clofarabine to study the mechanisms of drug resistance in various cancer cell lines, including leukemia, lymphoma, and solid tumors. [, , ] These studies help identify potential biomarkers for treatment response and explore strategies to overcome drug resistance.
In vivo studies: Animal models using xenografts of human tumors allow scientists to assess Clofarabine's efficacy against different cancer types, including leukemia, lymphoma, and solid tumors like ependymoma. [, , ] These studies provide valuable insights into the drug's pharmacokinetics, tissue penetration, and potential for combination therapies.
Pharmacological studies: Researchers investigate the relationship between Clofarabine's pharmacokinetic properties and its pharmacodynamic effects, analyzing plasma and intracellular drug concentrations and their impact on tumor cell response. [, ] These studies aim to optimize dosing strategies and enhance treatment efficacy.
Combination therapy research: Clofarabine is being explored in combination with other chemotherapeutic agents, such as cytarabine, etoposide, and histone deacetylase inhibitors, to enhance antitumor activity and overcome drug resistance. [, , , ] These studies aim to develop more effective and less toxic treatment regimens for various cancers.
Investigating Minimal Residual Disease (MRD): Clofarabine's efficacy in eradicating MRD is being explored in leukemia research, particularly in acute lymphoblastic leukemia. [] This application holds promise for improving long-term outcomes and reducing relapse rates.
Future Directions
Optimizing Dosing Strategies: Further research is needed to determine optimal dosing schedules for different patient populations and disease stages, considering factors such as age, organ function, and disease risk stratification. [, ]
Combination Therapies: Investigating synergistic combinations of Clofarabine with other targeted therapies, immunotherapies, or epigenetic modulators holds potential for improving treatment outcomes in various cancers. []
Biomarker Discovery: Identifying predictive biomarkers for Clofarabine response and resistance will be crucial for personalizing treatment strategies and improving patient outcomes. []
Related Compounds
Fludarabine
Compound Description: Fludarabine is a purine nucleoside analog that acts as a strong inhibitor of DNA polymerase and ribonucleotide reductase, disrupting DNA synthesis and repair processes. It is used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). []
Cladribine
Compound Description: Cladribine, also known as 2-chlorodeoxyadenosine (2-CdA), is a purine nucleoside analog that acts as a potent inhibitor of DNA polymerase and ribonucleotide reductase. It is primarily used in the treatment of hairy cell leukemia and has shown activity against other hematological malignancies. [, ]
Relevance: Cladribine is structurally related to Clofarabine and shares a similar mechanism of action by inhibiting DNA synthesis and inducing apoptosis. Both compounds demonstrate efficacy in treating hematological cancers. [, ]
Cytarabine
Compound Description: Cytarabine, also known as cytosine arabinoside (ara-C), is a pyrimidine nucleoside analog that acts as an antimetabolite, inhibiting DNA polymerase and incorporating into DNA, leading to chain termination and cell death. It is widely used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML). [, , ]
Relevance: While structurally different from Clofarabine, Cytarabine is often used in combination with it for treating various hematological malignancies, particularly AML. [, , ] Studies suggest synergistic effects between the two drugs, enhancing their cytotoxic activity. [, ]
Deoxycytidine triphosphate (dCTP)
Compound Description: Deoxycytidine triphosphate (dCTP) is a naturally occurring deoxynucleoside triphosphate, serving as a building block for DNA synthesis. []
Relevance: The active form of Clofarabine, Clofarabine triphosphate, competes with dCTP for incorporation into DNA strands, disrupting DNA synthesis and inducing cell death. [] The ratio of Clofarabine triphosphate to dCTP within cells is critical for the drug's efficacy. []
Deoxyadenosine triphosphate (dATP)
Compound Description: Deoxyadenosine triphosphate (dATP) is a naturally occurring purine deoxynucleoside triphosphate, acting as a substrate for DNA polymerase during DNA replication. []
Relevance:Clofarabine triphosphate, the active form of Clofarabine, competes with dATP for incorporation into DNA, leading to disruption of DNA synthesis and cell death. [] A favorable ratio of Clofarabine triphosphate to dATP is crucial for the drug's cytotoxic effects. []
Clofarabine triphosphate
Compound Description: Clofarabine triphosphate is the active metabolite of Clofarabine, formed through intracellular phosphorylation. It exerts cytotoxic effects by inhibiting DNA polymerase and ribonucleotide reductase, ultimately leading to DNA damage and apoptosis. [, ]
Relevance: As the active form of Clofarabine, its intracellular concentration is critical for the drug's efficacy. Studies have linked higher intracellular levels of Clofarabine triphosphate to improved treatment outcomes in certain leukemia patients. [, ]
Clofarabine monophosphate
Compound Description: Clofarabine monophosphate is an intracellular metabolite of Clofarabine, formed as an intermediate during the phosphorylation process that ultimately leads to the active triphosphate form. []
Relevance: While not as potent as Clofarabine triphosphate, Clofarabine monophosphate may contribute to the drug's overall efficacy. Studies have shown that it can accumulate to significant levels in certain cell types, potentially influencing treatment response. []
Ketoclofarabine
Compound Description: Ketoclofarabine is a potential metabolite of Clofarabine identified in animal studies. []
Relevance: Although identified as a potential metabolite in animals, Ketoclofarabine was not detected in human samples during a pharmacokinetic study of Clofarabine. [] This suggests potential differences in drug metabolism between species.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bradanicline, also known as TC-5619, is Alpha-7 Nicotinic Receptor Agonist. Bradanicline showed cognitive enhancing effects in animal studies, and was being developed as a potential treatment for schizophrenia and attention deficit disorder. Bradanicline was discontinued for Alzheimer's disease and cognitive impairment in schizophrenia in late 2013. It was also discontinued for ADHD, and no longer seems to be being developed.
Bradykinin (1-5) is among the most stable of naturally occurring metabolites. It may be used as a marker for BK production in vivo. It is known that an intact Arg residue in the C-terminus is required for biological activities. BK 1-5 is the minimal peptide that inhibited α-thrombin-induced platelet aggregation and secretion and calcium mobilization. It also prevented α-thrombin from cleaving the thrombin receptor peptide, NATLDPRSFLLR, between arginine and serine. Such antithrombin activities of BK 1-5 may contribute to the cardioprotective nature of kinins.
Bragsin1 is a novel specific inhibitor of the arfgef brag2, targeting the ph domain of brag2 in vitro and in cells, inhibiting brag2-mediated arf gtpase activation in vitro in a manner that requires a membrane
Bradykinin potentiator-5 is an inflammatory mediator. It is a peptide that causes blood vessels to dilate (enlarge), and therefore causes blood pressure to fall.
Bragsin2 [342795-08-8] is a novel specific inhibitor of the arfgef brag2, targeting the ph domain of brag2 in vitro and in cells, affecting arf pathways in cells and inhibiting brag2-mediated arf gtpase activation in vitro in a manner that requires a membrane
Branaplam, also known as NVS-SM1 and LMI-070, is a highly potent, selective and orally active small molecule SMN2 splicing modulator as a potential treatment for SMA Type 1 (Spinal Muscular Atrophy) .NVS-SM1 works by increasing the amount of functional SMN protein produced by the “back-up” gene, SMN2, through modifying its splicing.